

RTI-336 Shows Weaker Reinforcing Strength Than Cocaine in Nonhuman Primates

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Compound of Interest		
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WINSTON-SALEM, NC – Preclinical research in rhesus monkeys indicates that **RTI-336**, a dopamine transporter inhibitor, has a lower reinforcing strength compared to cocaine, suggesting a reduced abuse liability. These findings, derived from self-administration studies, position **RTI-336** as a potential candidate for agonist-based pharmacotherapy for cocaine dependence.

Researchers utilized a progressive-ratio (PR) schedule of reinforcement to directly compare the reinforcing efficacy of **RTI-336** and cocaine in rhesus monkeys.[1][2][3] Under this paradigm, the number of responses required to receive a single injection of the drug systematically increases. The "breakpoint," or the point at which the animal ceases to respond, serves as a quantitative measure of the drug's reinforcing strength.

Across multiple studies, cocaine consistently functioned as a robust reinforcer in all subjects.[1] [3] While **RTI-336** also maintained self-administration, demonstrating its reinforcing effects, it did so to a lesser degree than cocaine.[1][3][4] The peak number of injections earned for **RTI-336** was consistently lower than that for cocaine across individual subjects.[3][4]

These behavioral findings are consistent with the neuropharmacological profiles of the compounds. Both cocaine and **RTI-336** act by inhibiting the dopamine transporter (DAT), which increases extracellular dopamine levels in the brain's reward pathways.[1][5] However, **RTI-336** is characterized by a slower onset of its pharmacological and neurochemical effects compared



to cocaine.[1][3] This slower onset is hypothesized to contribute to its weaker reinforcing effects and consequently, its lower abuse potential.[1][3]

Quantitative Comparison of Reinforcing Effects

The following table summarizes the key quantitative findings from a comparative study of cocaine and **RTI-336** self-administration in rhesus monkeys under a progressive-ratio schedule.

Drug	Dose Range (mg/kg/injection)	Peak Reinforcers Earned (Mean ± SD)	Potency relative to Cocaine
Cocaine	0.003 - 0.3	Significantly higher than RTI-336	-
RTI-336	0.003 - 0.1	Significantly lower than cocaine	Not significantly different

Data adapted from Czoty et al., Pharmacology Biochemistry and Behavior, 2010.[3]

Experimental Protocols Progressive-Ratio Schedule of Reinforcement

The reinforcing strength of **RTI-336** and cocaine was evaluated using a progressive-ratio (PR) schedule of intravenous drug self-administration in rhesus monkeys.[1][2][3]

Subjects: The studies involved adult rhesus monkeys with a history of cocaine self-administration.[1][3]

Apparatus: Monkeys were housed in individual experimental chambers equipped with response levers and an automated intravenous drug delivery system.

Procedure:

Training: Monkeys were first trained to self-administer cocaine under a fixed-ratio schedule,
 where a fixed number of lever presses resulted in a drug infusion.



- Substitution: Once stable responding was established, saline or different doses of RTI-336 or cocaine were substituted for the training dose of cocaine.
- Progressive-Ratio Schedule: The response requirement was systematically increased after each reinforcer was earned. The sequence of response requirements followed an exponential progression.
- Session Termination: A session was terminated when a predetermined amount of time elapsed without the completion of a ratio, indicating the breakpoint.
- Data Analysis: The primary dependent measure was the breakpoint (the highest ratio completed) for each drug dose. This value is used as a measure of the reinforcing strength of the drug.

Signaling Pathway and Experimental Workflow

The reinforcing effects of both cocaine and **RTI-336** are primarily mediated by their action on the dopamine transporter (DAT) in the mesolimbic dopamine system. By blocking the reuptake of dopamine, these compounds increase the concentration of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors and the perception of reward.



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Caption: Experimental workflow for assessing reinforcing strength.

The data strongly suggest that while **RTI-336** shares a mechanism of action with cocaine, its distinct pharmacokinetic and pharmacodynamic properties result in a lower reinforcing strength. [1][3] This profile is a desirable characteristic for a potential agonist therapy for cocaine addiction, as it may reduce craving and cocaine use without producing a high degree of abuse liability itself.[1][5] Further research is warranted to fully elucidate the therapeutic potential of **RTI-336**.

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